molecular formula C21H27NO3 B1667622 1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate CAS No. 13835-19-3

1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate

Cat. No.: B1667622
CAS No.: 13835-19-3
M. Wt: 341.4 g/mol
InChI Key: YJDHOMGHCDRIRR-UHFFFAOYSA-N
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Description

1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenyl groups, an ethoxy group, and a dimethylamino group attached to an acetic acid ester backbone. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate typically involves multiple steps. One common method includes the esterification of 2,2-Diphenyl-2-ethoxy-acetic acid with 2-(dimethylamino)-1-methylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various esters, ethers, and amides.

Scientific Research Applications

1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate involves its interaction with various molecular targets and pathways The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-2-ethoxy-acetic acid 2-(benzyl(methyl)amino)ethyl ester
  • 2,2-Diphenyl-2-ethoxy-acetic acid 2-(methylamino)-1-methylethyl ester
  • 2,2-Diphenyl-2-ethoxy-acetic acid 2-(ethylamino)-1-methylethyl ester

Uniqueness

Compared to similar compounds, 1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group, in particular, plays a crucial role in its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13835-19-3

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

1-(dimethylamino)propan-2-yl 2-ethoxy-2,2-diphenylacetate

InChI

InChI=1S/C21H27NO3/c1-5-24-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(23)25-17(2)16-22(3)4/h6-15,17H,5,16H2,1-4H3

InChI Key

YJDHOMGHCDRIRR-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC(C)CN(C)C

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC(C)CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arthrodestal;  BRN 270584; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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